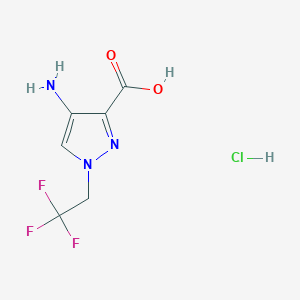

4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The reaction mixture is typically cooled, poured into ice water, and the resulting solid is filtered and recrystallized .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a trifluoroethyl group and an amino group .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO to provide 1,4-disubstituted pyrazoles . Additionally, pyrazoles can be synthesized via a regioselective reaction of hydrazones with nitroolefins mediated with strong bases .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, the compound “3-Amino-4-pyrazolecarboxylic acid”, which is structurally similar to the compound , is a powder with a melting point of 135 °C (dec.) .Scientific Research Applications

Synthesis and Chemical Reactions

Pyrazole derivatives are synthesized through various chemical reactions, offering a platform for creating a wide range of compounds with potential applications in medicinal chemistry, materials science, and as catalysts. For instance, the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine derivatives starting from carboxylic acid demonstrates the versatility of pyrazole compounds in generating new structures with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Similarly, the Combes-type reaction has been used to generate a library of fused pyridine-4-carboxylic acids, highlighting the utility of pyrazole derivatives in combinatorial chemistry (Volochnyuk et al., 2010).

Antimicrobial and Antibacterial Activities

Several studies have explored the antimicrobial and antibacterial potential of pyrazole derivatives. For example, further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of such compounds (Bildirici, Şener, & Tozlu, 2007).

Antiglaucoma Activity

Pyrazole carboxylic acid derivatives have also been investigated for their biological activities, including as inhibitors of carbonic anhydrase isoenzymes, suggesting their potential application in treating glaucoma (Kasımoğulları et al., 2010).

Corrosion Inhibition

The application of pyrazole derivatives extends beyond biomedical uses. For instance, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the compound's utility in industrial applications (Herrag et al., 2007).

Future Directions

The future directions in the research and application of pyrazole derivatives are vast. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The development of new synthetic techniques and the exploration of their biological activity are ongoing areas of research .

Properties

IUPAC Name |

4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14;/h1H,2,10H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSKOKJGJYOURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2599106.png)

![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B2599110.png)

![N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2599111.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)

![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)

![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)

![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)